3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide, also known as CSP-1103, is a novel compound that has attracted significant attention in the field of medicinal chemistry. CSP-1103 has been synthesized using a variety of methods and has been shown to have promising applications in scientific research.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including ion channel activity, neurotransmitter release, and cell survival. This compound has been shown to bind to the sigma-1 receptor with high affinity and modulate its activity, leading to the neuroprotective, analgesic, and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and cell survival. This compound has been shown to increase the activity of potassium channels, leading to hyperpolarization of neurons and a decrease in excitability. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. In addition, this compound has been shown to have anti-inflammatory effects and to promote cell survival in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate ion channel activity and neurotransmitter release. This compound has been shown to be effective in animal models of neurodegenerative diseases, making it a promising candidate for further research. However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
Future Directions
There are several future directions for research on 3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide. One area of research is the development of more efficient and reproducible methods for synthesizing this compound. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more potent and specific compounds. In addition, further research is needed to establish the long-term safety and efficacy of this compound in animal models and humans. Finally, this compound may have potential applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, which warrants further investigation.
Synthesis Methods
3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide has been synthesized using a variety of methods, including the Suzuki coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki coupling reaction, which involves the reaction of 3-bromo-6-(methylsulfonyl)pyridazine with cyclohexylboronic acid and 3-(bromophenyl)propanoic acid in the presence of a palladium catalyst. This method has been shown to be efficient and reproducible, with high yields of this compound obtained.
Scientific Research Applications
3-cyclohexyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide has been shown to have promising applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes, including ion channel activity, neurotransmitter release, and cell survival. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have analgesic and antidepressant effects, making it a potential candidate for the treatment of chronic pain and depression.
properties
IUPAC Name |
3-cyclohexyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)20-13-11-18(22-23-20)16-8-5-9-17(14-16)21-19(24)12-10-15-6-3-2-4-7-15/h5,8-9,11,13-15H,2-4,6-7,10,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQDOQZLMMTXER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CCC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.